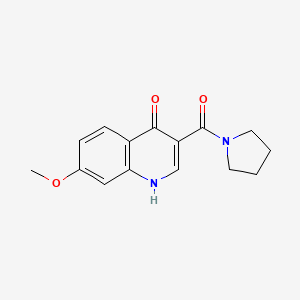

![molecular formula C15H19N5 B7558165 N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine, also known as BI-9564, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, which are involved in gene regulation. By inhibiting BET proteins, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine reduces the expression of genes regulated by BET proteins, including oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling.

Biochemical and physiological effects:

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to have a potent inhibitory effect on BET proteins in various preclinical models. The compound has been shown to reduce the expression of oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has several advantages for use in lab experiments. The compound has a well-defined mechanism of action and has been extensively studied in preclinical models. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has a favorable pharmacokinetic profile, which allows for easy administration in lab animals. However, there are also some limitations to the use of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine in lab experiments. The compound is relatively expensive and may not be readily available to all researchers. In addition, the compound may have off-target effects, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine. One area of interest is the evaluation of the compound in clinical trials for the treatment of cancer, inflammation, and cardiovascular diseases. Preliminary results from clinical trials have shown promising results, and further studies are needed to determine the efficacy and safety of the compound in humans. Another area of interest is the development of more potent and selective BET inhibitors. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has shown good potency and selectivity in preclinical models, but there is still room for improvement. Finally, there is a need for further studies to elucidate the molecular mechanisms of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine and its effects on gene regulation in various diseases.

Synthesemethoden

The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the pyrazole ring through a cyclization reaction. The final product is obtained by coupling the pyrazole intermediate with the indazole moiety. The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been reported in several publications, and the compound has been synthesized on a large scale for use in preclinical studies and clinical trials.

Wissenschaftliche Forschungsanwendungen

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and the inhibition of BET proteins has been shown to suppress tumor growth. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory genes, and the inhibition of BET proteins has been shown to reduce inflammation. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to reduce inflammation in several preclinical models of inflammatory diseases, including rheumatoid arthritis and psoriasis. In cardiovascular diseases, BET proteins have been shown to regulate the expression of genes involved in vascular remodeling, and the inhibition of BET proteins has been shown to reduce vascular remodeling. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to reduce vascular remodeling in preclinical models of hypertension and atherosclerosis.

Eigenschaften

IUPAC Name |

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-15(2,3)20-10-11(8-18-20)7-16-13-5-4-12-9-17-19-14(12)6-13/h4-6,8-10,16H,7H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPGQTFWUXUAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)CNC2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)

![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)

![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)

![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)

![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)

![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)

![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)

![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)

![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)

![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)

![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)